molecular formula C36H36Cl3NO6 B1353630 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate CAS No. 74808-09-6

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate

Cat. No.: B1353630
CAS No.: 74808-09-6
M. Wt: 685 g/mol
InChI Key: LMICALCPRSCSMO-BGSSSCFASA-N
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Description

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is a useful research compound. Its molecular formula is C36H36Cl3NO6 and its molecular weight is 685 g/mol. The purity is usually 95%.
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Scientific Research Applications

Glycosylation Promoter

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is used as a glycosyl donor in glycosylation. For instance, its activation under neutral conditions with lithium triflate leads to the formation of corresponding glycosides in high yields, demonstrating its utility in glycosylation reactions under mild conditions (Lubineau & Drouillat, 1997).

Synthesis of Disaccharides

This compound is instrumental in the synthesis of specific disaccharides. For example, it has been used to glycosylate selectively protected glucopyranosyl acceptors to afford 1,2-linked and 1,6-linked disaccharides, demonstrating its role in the formation of structurally complex carbohydrates (Mehta & Pinto, 1992).

Construction of Complex Carbohydrates

The trichloroacetimidate method, which includes this compound, has been applied to construct complex carbohydrates like α-D-galacto- and α-D-glucopyranosides. This method is crucial for synthesizing disaccharides under various experimental conditions, highlighting its versatility in carbohydrate synthesis (Wegmann & Schmidt, 1987).

Synthesis of Trisaccharides

It has been used for the one-pot synthesis of protected 3,6-branched trisaccharide, demonstrating its efficacy in more complex oligosaccharide formations (Zhu Yu-liang, 2012).

Enzyme Substrate Synthesis

This compound plays a role in synthesizing substrates for enzymes involved in starch biosynthesis and degradation, highlighting its importance in biochemical research (Damager et al., 1999).

Mechanism of Action

Target of Action

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is primarily used as an intermediate in organic synthesis . It is a crucial D-glucopyranose derivative used for glucosylation reactions .

Mode of Action

This compound is used as a hemiacetal intermediate for glucosylation couplings . It is converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .

Biochemical Pathways

The compound plays a significant role in the glucosylation process, a biochemical pathway that attaches a glucose molecule to a substrate . This process is crucial in the synthesis of various compounds, including those used in the treatment of diseases like Alzheimer’s, diabetes, and cancer .

Pharmacokinetics

As an intermediate in organic synthesis, the pharmacokinetics of this compound would depend on the final compound it is used to synthesize. It is soluble in chcl3 and insoluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the successful glucosylation of substrates . This enables the synthesis of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is stored at a temperature of −20°C , suggesting that lower temperatures may be required to maintain its stability. The presence of a base is also necessary for its conversion into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(40)46-34-33(44-24-29-19-11-4-12-20-29)32(43-23-28-17-9-3-10-18-28)31(42-22-27-15-7-2-8-16-27)30(45-34)25-41-21-26-13-5-1-6-14-26/h1-20,30-34,40H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMICALCPRSCSMO-BGSSSCFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36Cl3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453689
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74808-09-6
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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